molecular formula C66H105N15O18 B14755694 Abl Cytosolic Substrate acetate

Abl Cytosolic Substrate acetate

Cat. No.: B14755694
M. Wt: 1396.6 g/mol
InChI Key: ZCSPUDYZOGGOAG-IGTABNFRSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Abl Cytosolic Substrate acetate involves the sequential assembly of amino acids to form a peptide chain. The process typically includes:

    Solid-phase peptide synthesis (SPPS): This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin.

    Cleavage and deprotection: Once the peptide chain is complete, it is cleaved from the resin and deprotected to yield the free peptide.

    Acetylation: The final step involves acetylating the peptide to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-throughput purification systems are employed to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Abl Cytosolic Substrate acetate undergoes various chemical reactions, including:

    Phosphorylation: Catalyzed by Abl kinase, leading to the addition of a phosphate group to the tyrosine residue.

    Hydrolysis: Breaking down the peptide bonds under acidic or enzymatic conditions.

Common Reagents and Conditions

    Phosphorylation: Requires ATP and Abl kinase under physiological conditions.

    Hydrolysis: Can be achieved using hydrochloric acid or proteolytic enzymes.

Major Products Formed

    Phosphorylated peptide: Resulting from the action of Abl kinase.

    Amino acids and smaller peptides: Resulting from hydrolysis.

Scientific Research Applications

Abl Cytosolic Substrate acetate is widely used in scientific research, particularly in the following fields:

    Chemistry: Studying the kinetics and mechanisms of peptide phosphorylation.

    Biology: Investigating the role of Abl kinase in cellular processes.

    Medicine: Developing inhibitors for Abl kinase as potential treatments for diseases like chronic myeloid leukemia.

    Industry: Used in the development of diagnostic assays and therapeutic agents.

Mechanism of Action

Abl Cytosolic Substrate acetate exerts its effects by serving as a substrate for Abl kinase. The kinase phosphorylates the tyrosine residue in the substrate, which can then be used to study the activity and regulation of Abl kinase. The molecular targets include the ATP-binding site of Abl kinase and the tyrosine residue of the substrate.

Comparison with Similar Compounds

Similar Compounds

    Abltide: Another substrate for Abl kinase with a similar peptide sequence.

    Bcr-Abl substrates: Used to study the fusion protein Bcr-Abl, which is implicated in certain leukemias.

Uniqueness

Abl Cytosolic Substrate acetate is unique due to its specific sequence and acetylation, which make it an ideal substrate for studying Abl kinase activity. Its high purity and stability also contribute to its widespread use in research.

Properties

Molecular Formula

C66H105N15O18

Molecular Weight

1396.6 g/mol

IUPAC Name

acetic acid;(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid

InChI

InChI=1S/C64H101N15O16.C2H4O2/c1-7-36(2)52(78-55(85)39(5)69-56(86)44(68)28-29-51(81)82)62(92)77-49(35-42-24-26-43(80)27-25-42)60(90)70-37(3)53(83)72-40(6)63(93)79-33-17-23-50(79)61(91)76-48(34-41-18-9-8-10-19-41)59(89)71-38(4)54(84)73-45(20-11-14-30-65)57(87)74-46(21-12-15-31-66)58(88)75-47(64(94)95)22-13-16-32-67;1-2(3)4/h8-10,18-19,24-27,36-40,44-50,52,80H,7,11-17,20-23,28-35,65-68H2,1-6H3,(H,69,86)(H,70,90)(H,71,89)(H,72,83)(H,73,84)(H,74,87)(H,75,88)(H,76,91)(H,77,92)(H,78,85)(H,81,82)(H,94,95);1H3,(H,3,4)/t36-,37-,38-,39-,40-,44-,45-,46-,47-,48-,49-,50-,52-;/m0./s1

InChI Key

ZCSPUDYZOGGOAG-IGTABNFRSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)N.CC(=O)O

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C)C(=O)NC(C)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)N.CC(=O)O

Origin of Product

United States

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